Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) is a complex organic compound known for its vibrant color and unique chemical properties. It is commonly used in various industrial applications, including dyes and pigments, due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) involves several steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-sulphophenylamine using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 3-hydroxy-4-naphthalene-2,7-disulphonic acid under alkaline conditions to form the azo compound.
Chromate Complex Formation: Finally, the azo compound is reacted with chromate ions to form the desired chromate complex.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, ensuring high purity and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: It can also be reduced, affecting the azo group and the chromate complex.
Substitution: Substitution reactions can occur at the hydroxyl or sulphophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation states of chromium, while reduction can result in the cleavage of the azo bond.
Scientific Research Applications
Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its intense coloration.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.
Mechanism of Action
The mechanism of action of Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function.
Pathways Involved: It can affect cellular pathways related to oxidative stress, enzyme inhibition, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))cuprate(3-)
- Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))ferrate(3-)
Uniqueness
Trihydrogen (3-hydroxy-4-((2-hydroxy-5-sulphophenyl)azo)naphthalene-2,7-disulphonato(5-))chromate(3-) is unique due to its specific chromate complex, which imparts distinct chemical and physical properties. Its stability, intense coloration, and reactivity make it valuable in various applications, distinguishing it from similar compounds.
Properties
CAS No. |
85896-34-0 |
---|---|
Molecular Formula |
C16H15CrN2O11S3+3 |
Molecular Weight |
559.5 g/mol |
IUPAC Name |
chromium;hydron;3-hydroxy-4-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H12N2O11S3.Cr/c19-13-4-2-10(31(24,25)26)7-12(13)17-18-15-11-3-1-9(30(21,22)23)5-8(11)6-14(16(15)20)32(27,28)29;/h1-7,19-20H,(H,21,22,23)(H,24,25,26)(H,27,28,29);/p+3 |
InChI Key |
XKORCVYQKVVSEW-UHFFFAOYSA-Q |
Canonical SMILES |
[H+].[H+].[H+].C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.